molecular formula C15H17NO2 B1665654 Agomelatina CAS No. 138112-76-2

Agomelatina

Número de catálogo: B1665654
Número CAS: 138112-76-2
Peso molecular: 243.30 g/mol
Clave InChI: YJYPHIXNFHFHND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agomelatina es un antidepresivo novedoso que se utiliza principalmente para tratar el trastorno depresivo mayor y el trastorno de ansiedad generalizada. Es único debido a su doble acción como agonista del receptor de melatonina y antagonista del receptor de serotonina . Este compuesto fue desarrollado por Servier Laboratories y ha sido aprobado para uso médico en Europa y Australia .

Aplicaciones Científicas De Investigación

Agomelatina tiene una amplia gama de aplicaciones de investigación científica:

Safety and Hazards

Agomelatine is very toxic to aquatic life . In humans, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Direcciones Futuras

Agomelatine’s novel mode of action justifies further study, perhaps with the eventual aim of matching its use in depression to patients with specific disturbances in circadian rhythm . It is also suggested that agomelatine is a promising carrier for the treatment of major depressant disorder .

Análisis Bioquímico

Biochemical Properties

Agomelatine acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This unique combination of properties allows Agomelatine to exert its effects through the melatonergic and 5-hydroxytryptaminergic systems .

Cellular Effects

Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Agomelatine has also been found to improve cellular senescence by reducing senescence-associated β-galactosidase staining and mitigating Aβ1-42 oligomers-induced reduction of telomerase activity .

Molecular Mechanism

The molecular mechanism of Agomelatine involves blocking certain serotonin receptors and activating melatonin receptors . It behaves both as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .

Temporal Effects in Laboratory Settings

Agomelatine is notable for its short duration of action in the body . It is well absorbed after oral administration but subject to extensive first-pass metabolism, which causes significant variation in drug plasma levels between individuals . Routine liver function test monitoring is recommended due to potential liver problems .

Dosage Effects in Animal Models

In animal models of depression, Agomelatine has shown antidepressant-like activity . The effects of Agomelatine resynchronize circadian rhythms and increase noradrenaline and dopamine release specifically in the frontal cortex .

Metabolic Pathways

Agomelatine is metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . The metabolites are excreted in the kidneys, with 80% excreted as metabolites .

Transport and Distribution

Agomelatine is distributed throughout the body after oral administration . It penetrates all tissues of the body . The specific transporters or binding proteins that it interacts with are not clearly established.

Subcellular Localization

The subcellular localization of Agomelatine is not clearly established. It is known that Agomelatine penetrates all tissues of the body

Métodos De Preparación

La síntesis de Agomelatina implica varios pasos, comenzando con el éster etílico del ácido 2-(7-metoxinaftaleno-1-il)acético. El proceso incluye los siguientes pasos clave :

    Reacción de Reformatsky: Reaccionar 7-metoxi-tetralona con bromoacetato de etilo.

    Deshidroaromatización: Usar azufre para obtener el éster etílico del ácido (7-metoxinaftaleno-1-il)acético.

    Hidrólisis: Convertir el éster al ácido correspondiente.

    Acilación: Formar el derivado de cloruro de ácido.

    Amonificación: Introducir un grupo amino.

    Deshidratación y Reducción: Pasos finales para producir this compound.

Los métodos de producción industrial a menudo implican optimizar estos pasos para mejorar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental .

Análisis De Reacciones Químicas

Agomelatina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Puede oxidarse en condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

    Sustitución: La halogenación y otras reacciones de sustitución pueden ocurrir en sitios específicos de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen azufre, anhídrido acético y anhídrido trifluoroacético . Los productos principales formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Comparación Con Compuestos Similares

Agomelatina se compara con otros antidepresivos como los inhibidores selectivos de la recaptación de serotonina (ISRS) y los inhibidores de la recaptación de serotonina-noradrenalina (IRSN). A diferencia de estos compuestos, this compound no inhibe la recaptación de serotonina, noradrenalina o dopamina . Este mecanismo único reduce el riesgo de efectos secundarios comunes asociados con los antidepresivos tradicionales .

Compuestos Similares

    Melatonina: Comparte similitudes estructurales y actúa sobre los receptores de melatonina.

    Antagonistas de la Serotonina: Como mirtazapina, que también se dirige a los receptores de serotonina pero tiene perfiles farmacológicos diferentes.

La combinación única de agonismo del receptor de melatonina y antagonismo del receptor de serotonina de this compound la diferencia de otros antidepresivos, ofreciendo un perfil terapéutico distinto .

Propiedades

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057642
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138112-76-2
Record name Agomelatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138112-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agomelatine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGOMELATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and potassium carbonate (5 g) were added to 20 ml of water and 40 ml of dichloromethane, and stirred for 30 minutes. The aqueous layer was removed. The organic layer was cooled to the temperature of 0° C., and acetyl chloride (7.8 g, 0.1 mol) was added dropwise. A reaction was allowed to proceed at room temperature for 1 hour. 100 ml water was then added, and the reaction solution was extracted with dichloromethane (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 4.8 g of agomelatine. The yield was 78.5%. The melting point was 107-108° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78.5%

Synthesis routes and methods II

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and sodium acetate (3.4 g) were dissolved in 70 ml of ethanol, and acetic anhydride (3.4 g, 0.033 mol) was added. The reaction solution was heated and refluxed for one hour. After cooling, about 100 ml of water was added, and the mixture was extracted with ethyl acetate (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 5.3 g of agomelatine. The yield was 86.7%. The melting point was 108-109° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
86.7%

Synthesis routes and methods III

Procedure details

0.01 ml of 2-(7-methoxynaphth-1-yl)ethylamine is dissolved in 6 ml of pyridine. The mixture is cooled in an ice bath with agitation, and 0.012 mol of acetyl chloride is added dropwise.
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of the compound obtained in Step E (100 mg, 0.41 mmol) in dichloromethane (4 mL) there is added, at ambient temperature, DDQ (111 mg, 0.49 mmol). The reaction mixture is stirred for 2 days and then washed with saturated NaHCO3 solution. The aqueous phase is extracted with ethyl acetate, and the organic phases are collected and then dried using brine and then over MgSO4. After filtration, the solvents are evaporated off under reduced pressure and the crude reaction mixture obtained is purified by chromatography on a silica column (eluant: ethyl acetate/petroleum ether 90/10, then ethyl acetate/methanol 90/10) to yield the title product in a yield of 48%.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine
Reactant of Route 2
Reactant of Route 2
Agomelatine
Reactant of Route 3
Reactant of Route 3
Agomelatine
Reactant of Route 4
Agomelatine
Reactant of Route 5
Agomelatine
Reactant of Route 6
Agomelatine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.